3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid is a chemical compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid typically involves the reaction of 6-methoxy-2-naphthylamine with 2,2-dimethylpropanoic acid under specific conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(6-hydroxynaphthalen-2-yl)-2,2-dimethylpropanoic acid, while reduction of the naphthalene ring can produce dihydro derivatives.
Scientific Research Applications
3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the naphthalene ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- 2-(6-Methoxy-2-naphthyl)propionamide derivatives
Uniqueness
3-(6-Methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid is unique due to its specific structural features, such as the presence of the dimethylpropanoic acid moiety, which distinguishes it from other naphthalene derivatives. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
63021-00-1 |
---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C16H18O3/c1-16(2,15(17)18)10-11-4-5-13-9-14(19-3)7-6-12(13)8-11/h4-9H,10H2,1-3H3,(H,17,18) |
InChI Key |
SMKLZXIWNMEXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.